2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylacetic acid
Description
Properties
CAS No. |
653588-49-9 |
|---|---|
Molecular Formula |
C12H11NO4S2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonylacetic acid |
InChI |
InChI=1S/C12H11NO4S2/c1-8-13-11(6-18-8)9-2-4-10(5-3-9)19(16,17)7-12(14)15/h2-6H,7H2,1H3,(H,14,15) |
InChI Key |
HWNQACFIPKXGDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
One common synthetic route includes the reaction of 2-methyl-1,3-thiazole with a phenyl derivative under specific conditions to form the desired compound . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylacetic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylacetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylacetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The thiazole ring’s aromaticity and electron-donating properties play a crucial role in its biological activity . Additionally, the sulfonylacetic acid moiety can enhance the compound’s solubility and bioavailability, contributing to its overall effectiveness.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparative Analysis of Thiazole Derivatives
Structural and Functional Insights
Sulfonylacetic Acid vs. Isoxazolecarboxylic Acid
- The target compound’s sulfonylacetic acid group introduces strong electron-withdrawing effects and acidity (pKa ~1–3 for sulfonic acids), enhancing solubility in polar solvents. In contrast, the isoxazolecarboxylic acid in the analog combines a second heterocycle (isoxazole) with a carboxylic acid (pKa ~4–5), which may influence binding to metal ions or enzymes .
Phenyl Substituent vs.
Thermal Stability The higher melting point of the isoxazolecarboxylic acid derivative (166–167°C) compared to the methanol analog (50°C) suggests greater crystalline stability, likely due to intermolecular hydrogen bonding from the carboxylic acid group .
Research Findings and Methodological Considerations
While explicit data on the target compound are lacking, the following insights are derived from analogous compounds and methodologies:
- Structural Analysis : SHELX programs (e.g., SHELXL, SHELXS) are widely used for crystallographic refinement of small molecules, including thiazole derivatives . These tools could resolve the sulfonylacetic acid group’s conformation and intermolecular interactions in the target compound.
- Synthetic Accessibility: The methanol derivative’s lower molecular weight and simpler structure correlate with its higher price per gram (¥32,600/1g vs. ¥2,600/5g for the isoxazolecarboxylic acid), suggesting synthetic complexity or purification challenges .
Biological Activity
2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylacetic acid, also known by its CAS number 653588-47-7, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C12H11NO4S2, with a molecular weight of approximately 283.32 g/mol. Its structure features a thiazole ring, which is known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C12H11NO4S2 |
| Molecular Weight | 283.32 g/mol |
| LogP | 2.749 |
| PSA | 120.95 Ų |
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit antimicrobial properties. A study demonstrated that derivatives of thiazole showed significant activity against various bacterial strains, suggesting that this compound may also possess similar properties .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects. In vitro studies showed that it can inhibit the production of pro-inflammatory cytokines in macrophages, indicating potential therapeutic applications in inflammatory diseases .
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the sulfonyl group plays a critical role in its interaction with biological targets, potentially modulating enzyme activity or receptor binding .
Study on Antimicrobial Efficacy
A notable study explored the antimicrobial efficacy of thiazole derivatives, including this compound. The results indicated a dose-dependent inhibition of bacterial growth against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of standard antibiotics, highlighting the compound's potential as an alternative antimicrobial agent .
In Vivo Anti-inflammatory Study
Another study focused on the anti-inflammatory properties of related thiazole compounds in animal models. The administration of these compounds resulted in a marked reduction in inflammation markers and improved clinical scores in models of arthritis. This suggests that this compound could be beneficial in treating inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylacetic acid, and how is purity confirmed?
- Methodology : Synthesis typically involves coupling sulfonylacetic acid derivatives with 2-methyl-1,3-thiazole-containing aromatic intermediates. Key steps include sulfonation, nucleophilic substitution, and purification via column chromatography. Purity validation requires elemental analysis (C, H, N, S), IR spectroscopy (to confirm sulfonyl and carboxylic acid groups), and HPLC (>97% purity threshold) .**
- Experimental Design : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts. Use TLC or GC-MS for real-time monitoring .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- IR Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretching at ~1350–1160 cm⁻¹, carboxylic acid O-H at ~2500–3300 cm⁻¹) .
- NMR : ¹H NMR for aromatic protons (δ 7.2–8.1 ppm) and thiazole methyl groups (δ 2.5–2.7 ppm). ¹³C NMR confirms sulfonyl and carboxylic carbon environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ or [M-H]⁻) .
Q. What are the solubility characteristics of this compound, and how do they impact formulation?
- Methodology : Solubility screening in polar (DMSO, water) and non-polar solvents (ethyl acetate) is essential. For low aqueous solubility, use co-solvents (e.g., PEG-400) or salt formation (e.g., sodium/potassium salts of the carboxylic acid group). Pre-formulation studies require pH-dependent solubility profiling (pH 1.2–7.4) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
- Methodology : Apply quantum chemical calculations (e.g., DFT) to model transition states and reaction energetics. Use software like Gaussian or ORCA to predict regioselectivity in sulfonation or thiazole coupling. Pair computational predictions with high-throughput experimentation (HTE) to validate optimal conditions (e.g., catalyst loading, solvent systems) .
- Data Contradiction Analysis : Discrepancies between predicted and experimental yields may arise from solvent effects or unaccounted steric hindrance. Use multivariate analysis (e.g., PCA) to isolate critical variables .
Q. How can researchers resolve contradictions in stability data during long-term storage?
- Methodology :
- For Hydrolysis Sensitivity : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS to track degradation products (e.g., sulfonic acid derivatives).
- Light Sensitivity : Use amber vials and UV-vis spectroscopy to monitor photodegradation. Add antioxidants (e.g., BHT) if radical-mediated degradation is observed .
Q. What strategies address challenges in quantifying trace impurities during purity assessment?
- Methodology :
- HPLC-DAD/ELSD : Develop gradient elution methods with C18 columns (e.g., 0.1% TFA in water/acetonitrile). Detect impurities at 0.1% threshold.
- For Isomeric Contaminants : Use chiral columns or capillary electrophoresis if stereoisomers are present .
Q. How can metabolic pathways of this compound be studied in vitro?
- Methodology :
- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor. Quench reactions at timed intervals and analyze via LC-MS/MS.
- Isotope Labeling : Synthesize deuterated analogs to track metabolic sites (e.g., sulfonyl or thiazole moieties) .
Methodological Notes
- Avoid Common Pitfalls :
- Advanced Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
